molecular formula C20H25N3O4S B2391921 2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide CAS No. 897621-39-5

2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide

Cat. No. B2391921
CAS RN: 897621-39-5
M. Wt: 403.5
InChI Key: WTNAPVRNZJHTHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are analogs of 2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide, involves the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone .


Molecular Structure Analysis

The compounds were fully characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .


Chemical Reactions Analysis

The molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones in which the heterocyclic imide ring has been changed into a chain amide bound .

Scientific Research Applications

Anticonvulsant Activity

Epilepsy, a prevalent neurological disorder, affects millions of people worldwide. Researchers have synthesized derivatives of 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide to evaluate their anticonvulsant potential . These molecules were designed as analogs of previously active anticonvulsant pyrrolidine-2,5-diones. Key findings include:

DPPH Scavenging, Analgesic, and Anti-inflammatory Properties

Another study explored the biological evaluation of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide . Although not directly related to the compound , it highlights the potential for diverse applications.

Cytotoxic and Anti-proliferative Activity

In 2018, researchers synthesized phenoxy thiazoles and screened them for cytotoxic and anti-proliferative effects against multiple cancer cells . While not specific to our compound, this research underscores the broader applications of related chemical structures.

Anti-Alzheimer’s Disease Potential

Novel aryl(4-phenylpiperazin-1-yl)methanethione derivatives were designed, synthesized, and evaluated for their anti-Alzheimer’s activity . These compounds targeted acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some derivatives outperformed standard inhibitors, emphasizing their potential therapeutic relevance.

Acetylcholinesterase Inhibition

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed as acetylcholinesterase inhibitors (AChEIs) for Alzheimer’s disease treatment . Although not identical to our compound, this research highlights the relevance of related structures in neurodegenerative diseases.

properties

IUPAC Name

2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c24-20(17-27-19-9-5-2-6-10-19)21-11-16-28(25,26)23-14-12-22(13-15-23)18-7-3-1-4-8-18/h1-10H,11-17H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNAPVRNZJHTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide

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